molecular formula C16H22ClNO4S B2651518 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 1211402-59-3

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No. B2651518
CAS RN: 1211402-59-3
M. Wt: 359.87
InChI Key: SAFFWDXFFMTUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine”, is described by the InChI code: 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 .

Scientific Research Applications

Physicochemical Characterization

  • Stability and Solubility: The physicochemical properties of similar compounds have been investigated, focusing on stability, solubility, and dissolution rates. For instance, the stability and solubility of methanesulfonamide derivatives in various pH conditions were studied, which is crucial for developing pharmaceutical formulations (Dubost et al., 1996).

Synthetic Applications

  • Rearrangements and Synthesis: Studies on the rearrangement and synthesis of steroidal spiroacetals, including those with the 1,6-dioxaspiro[4.5]decan ring system, have demonstrated the potential for creating diverse steroidal structures (Betancor et al., 1998).
  • Organocatalytic Synthesis: The organocatalytic enantioselective synthesis of bicyclic β-lactones using nucleophile-catalyzed aldol-lactonization (NCAL) showcases the versatility of similar compounds in synthesizing complex organic structures (Nguyen et al., 2012).

Chemical Reactivity and Selectivity

  • Chemoselective N-Acylation: Research into developing chemoselective N-acylation reagents highlights the importance of understanding the reactivity and selectivity of functional groups present in similar compounds (Kondo et al., 2000).

Safety and Hazards

The safety information for a similar compound, “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine”, includes the following hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

1-(2-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4S/c17-15-7-3-2-6-13(15)12-23(19,20)18-10-14-11-21-16(22-14)8-4-1-5-9-16/h2-3,6-7,14,18H,1,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFFWDXFFMTUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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